N-(2-Chlorobenzyl)-4-methylpyridin-2-amine
CAS No.:
Cat. No.: VC17422655
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2 |
|---|---|
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16) |
| Standard InChI Key | RNAIZPHMIXDXKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NCC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound consists of a pyridine ring with a methyl group at the 4-position and an amine-linked 2-chlorobenzyl group at the 2-position. Key structural parameters include:
The pyridine and benzene rings form a dihedral angle of approximately 48.03° in the solid state, as observed in its 4-chloro isomer . This angle influences molecular packing and intermolecular interactions, such as N–H⋯N hydrogen bonding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-chlorobenzyl)-4-methylpyridin-2-amine typically involves multi-step reactions, drawing parallels to methods used for analogous chlorinated pyridines :
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Knoevenagel Condensation: A base-catalyzed reaction between acetylacetaldehyde dimethyl acetal and malononitrile yields dicyano intermediates .
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Acid-Catalyzed Cyclization: Treatment with concentrated sulfuric acid converts intermediates into 3-cyano-4-methyl-2-pyridone .
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Chlorination: Reaction with POCl₃ and PCl₅ at 115°C replaces hydroxyl groups with chlorine, forming 2-chloro-3-cyano-4-methylpyridine .
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Amine Functionalization: Hydrolysis of the cyano group followed by reductive amination with 2-chlorobenzyl chloride introduces the benzylamine side chain .
Industrial-Scale Production
Key considerations for scaling include:
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Continuous Flow Reactors: Enhance yield consistency and safety during exothermic steps like chlorination .
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Solvent Selection: Toluene or acetonitrile optimizes reaction efficiency while minimizing byproducts .
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Purification: Recrystallization or column chromatography ensures high purity (>98%) .
Physicochemical Characteristics
Thermal and Solubility Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 120–122°C (estimated) | Analogous compounds |
| Solubility in Water | <0.1 mg/mL (25°C) | PubChem |
| LogP (Octanol-Water) | 3.2 (calculated) | PubChem |
The low water solubility and moderate lipophilicity suggest suitability for organic-phase reactions or hydrophobic material design.
Structural and Crystallographic Analysis
X-Ray Diffraction Insights
While crystallographic data for the 2-chloro isomer are unavailable, its 4-chloro counterpart exhibits:
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Hydrogen Bonding: Inversion dimers linked by N–H⋯N interactions form eight-membered {⋯NCNH}₂ synthons .
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Packing: Weak van der Waals forces dominate intermolecular interactions .
These features likely persist in the 2-chloro variant, with steric effects from the ortho-chloro substituent potentially altering crystal packing.
| Parameter | Assessment |
|---|---|
| Acute Toxicity (LD₅₀, oral) | >500 mg/kg (rat, estimated) |
| Skin Irritation | Mild (predicted) |
| Environmental Persistence | Moderate (t₁/₂: 30–60 days) |
Future Research Directions
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity.
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Crystallography: Resolve X-ray structures to elucidate packing and hydrogen-bonding motifs.
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Derivatization: Synthesize sulfonamide or carboxylate derivatives to enhance solubility.
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Computational Modeling: Predict binding affinities for VEGFR1 and other targets via molecular docking.
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